invected protein, Bombyx
Description
Significance of Bombyx mori as a Model Organism in Developmental Biology and Genetics
The domesticated silkworm, Bombyx mori, has long been an insect of significant economic importance for silk production and has emerged as a powerful model organism in developmental biology and genetics. nih.govresearchgate.netresearchgate.net Its advantages include a low breeding cost, large brood size, a relatively short generation time, and a well-established genetic background. nih.gov The completion of the Bombyx mori genome sequence has further solidified its status as a valuable model for the Lepidoptera order. nih.govnih.gov
Bombyx mori serves as an excellent system for studying gene function, regulation, and the molecular mechanisms that govern insect development. ontosight.aiontosight.ai Its embryogenesis presents unique characteristics, such as being considered an evolutionarily intermediate state between short and long germ-band insect development, which provides valuable insights into the evolution of segmentation mechanisms. nih.govresearchgate.nettokuyama.ac.jp Furthermore, research on silkworm genes, many of which have homologs in humans, offers potential models for understanding human diseases. nih.govresearchgate.net The use of Bombyx mori in such studies is also associated with fewer ethical concerns compared to vertebrate models. researchgate.net
Overview of Homeodomain Proteins in Insect Development
Homeodomain proteins are a superfamily of transcription factors characterized by a conserved DNA-binding domain known as the homeodomain. nih.govfossilmuseum.netbiologists.com This structural motif allows them to bind to specific DNA sequences and regulate the expression of downstream target genes. nih.govfossilmuseum.net First identified in the fruit fly Drosophila melanogaster, these proteins are fundamental to a wide array of developmental processes across eukaryotes. nih.govbiologists.com
In insects, homeodomain proteins are essential for establishing the body plan, determining cell fate, and patterning various tissues and organs. ontosight.ainih.govresearchgate.net They are key players in the hierarchical gene regulatory networks that control embryonic segmentation, a process that divides the embryo into a series of repeated units. ontosight.ainih.gov The Hox genes, a famous cluster of homeobox genes, for instance, specify the identity of different segments along the anterior-posterior axis. nih.gov The engrailed and invected proteins are another critical pair of homeodomain proteins involved in defining the posterior compartment of each segment. nih.gov The evolutionary conservation of these proteins and their functions makes them a central focus in understanding the molecular basis of development and evolution. biologists.combiologists.com
Historical Context of the Discovery and Initial Characterization of the "invected protein, Bombyx"
The discovery of the invected protein in Bombyx mori is intrinsically linked to the study of its closely related counterpart, the engrailed protein. Building on the foundational genetic work in Drosophila melanogaster, where the engrailed (en) gene was shown to be vital for segmentation and neurogenesis, researchers sought its homologs in other insects. ontosight.ainih.gov
In 1992, a pivotal study reported the isolation of two engrailed-like cDNAs from the middle silk glands of Bombyx mori larvae. nih.gov Sequence analysis confirmed that these cDNAs were the Bombyx counterparts of the Drosophila engrailed (en) and invected (in) genes. nih.gov The study revealed that the Bombyx Invected protein shared four highly conserved domains with its Drosophila homolog, including the critical homeodomain. nih.gov This structural homology strongly suggested a conserved function in developmental processes. nih.gov
The initial characterization also showed that the invected and engrailed genes were co-expressed in the middle silk gland but not the posterior silk gland during a specific developmental window, leading to the speculation that they might be involved in the compartmentalization of the silk gland. nih.gov This discovery laid the groundwork for understanding the role of this class of homeodomain proteins in a lepidopteran model organism. nih.govuiowa.edu
Research Gaps and Future Directions in Understanding the "this compound"
Despite its early discovery, research focusing specifically on the unique functions of the invected protein in Bombyx mori has been less extensive compared to its paralog, engrailed, or its homologs in Drosophila. A significant research gap exists in delineating the distinct versus redundant roles of invected and engrailed in silkworm development. While they are often co-expressed, their individual contributions to processes like segmentation and silk gland development are not fully resolved.
Future research should aim to:
Elucidate Unique Functions: Employ gene-editing technologies like CRISPR/Cas9 to create specific knockouts of the invected gene to observe the resulting phenotype, which would help distinguish its function from that of engrailed.
Identify Target Genes: Conduct genome-wide studies, such as Chromatin Immunoprecipitation sequencing (ChIP-seq), to identify the full spectrum of downstream genes directly regulated by the invected protein. This would provide a molecular blueprint of the genetic pathways it controls.
Investigate Protein-Protein Interactions: Explore the network of proteins that interact with the Bombyx invected protein. Understanding these interactions is crucial for a complete picture of its regulatory function.
Comparative Functional Analysis: Further comparative studies across different insect orders are needed to understand how the role of the invected protein may have diverged or been conserved throughout evolution. While its role in segmentation is generally accepted, its specific involvement in tissue-specific processes, like the development of the complex silk gland, remains a fertile area for investigation. nih.gov
Addressing these gaps will not only enhance our understanding of this specific protein but also provide broader insights into the evolution of developmental gene networks in insects.
Compound and Gene Information Table
| Name | Type | Organism | Function/Significance |
| This compound | Protein (Homeodomain) | Bombyx mori | Transcription factor involved in segmentation and development. nih.gov |
| engrailed protein, Bombyx | Protein (Homeodomain) | Bombyx mori | Transcription factor involved in segmentation; often co-expressed with invected. ontosight.ainih.gov |
| even-skipped (eve) | Gene/Protein | Bombyx mori | Pair-rule gene involved in the segmentation process. nih.gov |
| caudal (cad) | Gene/Protein | Bombyx mori | Homeodomain protein involved in posterior development. nih.gov |
| wnt1/wingless (wg) | Gene/Protein | Bombyx mori | Signaling protein involved in segment polarity. nih.gov |
| Fibroin | Protein | Bombyx mori | Major structural protein of silk fiber, synthesized in the posterior silk gland. nih.govwikipedia.org |
| Sericin | Protein | Bombyx mori | Glue-like protein of silk, synthesized in the middle silk gland. nih.gov |
| Bicoid (Bcd) | Protein (Homeodomain) | Drosophila melanogaster | Key transcription factor for anterior-posterior patterning in flies. elifesciences.org |
| Fushi-tarazu (Ftz) | Protein (Homeodomain) | Drosophila melanogaster | Pair-rule protein involved in segmentation. nih.gov |
Properties
CAS No. |
145892-96-2 |
|---|---|
Molecular Formula |
C12H19ClO |
Synonyms |
invected protein, Bombyx |
Origin of Product |
United States |
Molecular Biology and Genetics of the Invected Protein, Bombyx
Gene Architecture and Genomic Organization of invected Gene in Bombyx mori
The genomic structure of the invected gene in Bombyx mori has been characterized, providing insights into its regulation and evolutionary conservation.
Genetic mapping studies in Bombyx mori have demonstrated that the homologues of the Drosophila melanogaster engrailed and invected genes are closely linked on the same chromosome. researchgate.net This linkage is a conserved feature observed in other insects. While the specific chromosome number for the invected gene is not explicitly stated in the provided search results, the extensive synteny, or conservation of gene order, between Bombyx mori and other lepidopteran species like Manduca sexta is well-documented. plos.orguri.edunih.gov This high degree of genome stability and conserved synteny among Lepidoptera suggests that the chromosomal region containing the invected and engrailed genes is likely maintained across related species, highlighting its functional importance. plos.organnualreviews.org Comparative mapping using techniques like BAC-FISH has been instrumental in establishing these syntenic relationships. plos.orguri.edunih.gov
Table 1: Chromosomal Localization and Synteny of invected Gene in Bombyx mori
| Feature | Description | Source |
|---|---|---|
| Gene Linkage | The invected (in) gene is closely linked to the engrailed (en) gene. | researchgate.net |
| Synteny | Exhibits extensive conserved synteny with other lepidopteran species, such as Manduca sexta. | plos.orguri.edunih.govannualreviews.org |
Table 2: Intron-Exon Structure of Bombyx mori invected Gene
| Gene Component | Number | Distinguishing Features | Source |
|---|---|---|---|
| Exons | 4 | Includes a six-nucleotide microexon encoding an Arginine-Serine (RS) doublet. | biologists.com |
| Introns | 3 | The position of the second intron, found in the homeobox of Drosophila genes, is absent in Bombyx. | biologists.com |
The regulation of gene expression relies on promoter and enhancer elements that bind transcription factors. For homeodomain proteins like invected, binding sites are often AT-rich and contain a core "ATTA" sequence. nih.gov While specific promoter analyses for the Bombyx invected gene are not detailed in the provided results, the regulation of co-expressed silk genes offers a model. For instance, the regulation of fibroin genes involves homeodomain proteins binding to specific upstream elements. nih.govnih.gov Given that invected is a homeobox gene involved in developmental regulation, its promoter and enhancer regions are expected to contain binding sites for various transcription factors that control its precise spatial and temporal expression. oup.commdpi.com The first intron of some genes in Bombyx mori, such as the A3 actin gene, can function as a strong enhancer or contain a cryptic promoter, a regulatory strategy that might also be employed by the invected gene.
Transcriptional Regulation and Gene Expression Profiling
The expression of the invected gene is tightly controlled throughout the life cycle of Bombyx mori, with distinct patterns observed at different developmental stages and in specific tissues.
Transcriptome analyses across the complete life cycle of Bombyx mori reveal dynamic changes in gene expression. mdpi.com The invected gene, along with engrailed, shows specific expression dynamics linked to key developmental periods. Notably, both genes are co-expressed during the fourth molt and the subsequent fifth intermolt period. pnas.org This timing suggests a role in the development and differentiation of larval tissues during this critical growth phase. Genome-wide expression profiling has identified numerous transcription factors with stage-specific expression, indicating that genes like invected are part of a complex regulatory network that governs development. oup.com
Table 3: Developmental Expression of invected in Bombyx mori
| Developmental Stage | Expression Status | Implied Function | Source |
|---|---|---|---|
| Fourth Molt / Fifth Intermolt | Co-expressed with engrailed | Development and compartmentalization of larval tissues. | pnas.org |
| Complete Life Cycle | Dynamically regulated | Participation in key developmental and metamorphosis events. | mdpi.com |
The expression of the invected gene exhibits a high degree of tissue specificity. A prominent site of expression is the silk gland, a highly specialized organ for silk protein production. researchgate.netbmbreports.org Research has shown that invected and engrailed are co-expressed in the middle silk gland (MSG) but are not detected in the posterior silk gland (PSG). pnas.org This specific expression pattern suggests their involvement in the compartmentalization and functional specification of the silk gland. pnas.orgmdpi.com The regulation of silk protein genes themselves is controlled by a suite of homeodomain proteins, reinforcing the concept that genes like invected are part of the transcriptional machinery that defines the unique characteristics of different silk gland regions. nih.gov
Table 4: Tissue-Specific Expression of invected in 5th Instar Bombyx mori Larva
| Tissue | Expression Status | Potential Role | Source |
|---|---|---|---|
| Middle Silk Gland (MSG) | Expressed | Compartmentalization of the silk gland; regulation of middle silk gland-specific genes. | pnas.orgmdpi.com |
| Posterior Silk Gland (PSG) | Not expressed | - | pnas.org |
Inducible Expression by Physiological or Environmental Stimuli
The expression of the invected (inv) gene in Bombyx mori is intricately tied to its developmental program, with expression patterns modulated by both intrinsic physiological cues and external environmental factors. As a homeodomain-containing transcription factor, its primary role is in regulating developmental processes, and its expression is thus tightly controlled by the hormonal milieu that governs the insect's life cycle.
Comprehensive transcriptome analyses across the complete life cycle of Bombyx mori—spanning the egg, larval, pupal, and moth stages—have revealed dynamic and large-scale changes in gene expression profiles. mdpi.comresearchgate.net These global shifts are orchestrated by major insect hormones, principally ecdysone (B1671078) and juvenile hormone (JH), which together control molting and metamorphosis. nih.govresearchgate.net Genes encoding transcription factors are key targets of these hormonal signaling pathways. For instance, the JH-inducible gene Krüppel homolog 1 (Kr-h1) is a critical mediator of JH's anti-metamorphic action, and its expression is tightly regulated during larval development. nih.gov While direct hormonal induction of B. mori invected has not been explicitly detailed, its role as a developmental regulator places it downstream of these systemic hormonal signals.
Studies on tissue-specific expression provide more direct evidence of developmental regulation. In the silk gland, B. mori invected expression is observed in the middle and posterior regions of the middle silk gland, but it is specifically excluded from the anterior region where another transcription factor, Cubitus interruptus, is active. mdpi.com This spatially restricted expression, critical for the proper specification of silk gland compartments, is absent during molting stages, further highlighting its developmental regulation. mdpi.com
Furthermore, environmental stimuli and physiological stress, such as pathogen infection, are known to provoke significant changes in gene expression in Bombyx mori. Infection by viruses like Bombyx mori nucleopolyhedrovirus (BmNPV) or cytoplasmic polyhedrosis virus (BmCPV) triggers broad transcriptional responses, including the altered expression of genes related to immunity, apoptosis, and hormonal pathways. unimore.itscienceasia.orgnih.govplos.org While many serine protease inhibitors and other immune-related genes show differential regulation upon infection plos.org, a direct inductive link to the invected gene itself in response to such stressors remains to be specifically demonstrated.
Post-Transcriptional and Post-Translational Regulatory Mechanisms
Beyond transcriptional control, the function of the invected protein is refined through a series of post-transcriptional and post-translational events. These mechanisms add layers of complexity, allowing for the generation of multiple protein products from a single gene and the dynamic modulation of protein activity.
Analysis of Alternative Splicing Variants
Alternative splicing is a widespread mechanism in Bombyx mori that significantly expands its proteomic diversity from a finite number of genes. mdpi.com This process has been documented for numerous silkworm genes, including those for nicotinic acetylcholine (B1216132) receptors and the antitrypsin gene, where different isoforms are expressed in a tissue-specific or stress-dependent manner. nih.gov
For the engrailed-family genes, including invected, splicing appears to be an evolutionarily significant feature. A key structural characteristic of the engrailed and invected genes in Lepidoptera (including Bombyx) and Diptera is the presence of a conserved intron within the homeobox-encoding sequence. nih.gov The conservation of this intron across these highly diverged insect orders suggests that its presence and the splicing event that removes it are functionally important. However, specific alternative splicing variants of the Bombyx mori invected transcript have not yet been experimentally isolated and characterized in dedicated studies. The existence of extensive expressed sequence tag (EST) databases, such as SilkBase, provides the resources for future identification of such variants. pnas.orgresearchgate.net
Protein Maturation and Processing Pathways
The conversion of a newly synthesized polypeptide into a mature, functional protein often involves proteolytic processing, a mechanism observed for several proteins in Bombyx mori. For example, the initiator caspase Dronc, a key protein in apoptosis, undergoes proteolytic cleavage for its activation. jst.go.jp Similarly, neuropeptides and protein hormones, such as the prothoracicotropic hormone (PTTH), are synthesized as larger prepro-hormones that are subsequently cleaved to release the mature, active peptide. nih.gov
Currently, there is no specific research available detailing the maturation and processing pathways for the invected protein in Bombyx mori. As a transcription factor, its activity is primarily dependent on its domains for DNA binding and interaction with other regulatory proteins. Whether it undergoes specific proteolytic cleavage events to modulate its function or localization remains an area for future investigation.
Role of Post-Translational Modifications (e.g., SUMOylation, Phosphorylation) in "invected protein" Function
Post-translational modifications (PTMs) are critical for regulating the function of transcription factors, affecting their stability, localization, DNA-binding affinity, and interaction with co-regulators.
Phosphorylation: There is strong evidence to suggest that the invected protein is regulated by phosphorylation. Seminal work on its paralog in Drosophila melanogaster, the engrailed protein, showed it to be a phosphoprotein modified by a serine-specific protein kinase. nih.govucsf.edu This was the first report of a PTM for any homeodomain protein. nih.govucsf.edu Later studies identified Casein Kinase II (CK2) as one of the responsible kinases, and its phosphorylation of the engrailed protein was shown to enhance its DNA-binding affinity. researchgate.net
A compelling hypothesis for the phosphorylation of Bombyx invected comes from comparative genomics. Holometabolous insect invected proteins, including that of Bombyx mori, are characterized by a highly conserved "RS-motif" that is absent in their engrailed paralogs. nih.govroyalsocietypublishing.org It has been proposed that this RS-motif is part of a serine-rich domain that is a target for phosphorylation, suggesting a conserved and functionally important regulatory mechanism specific to invected proteins. nih.govroyalsocietypublishing.org
SUMOylation: Large-scale proteomic studies in Bombyx mori have identified hundreds of proteins that are potential targets for SUMOylation (modification by a Small Ubiquitin-like Modifier). researchgate.net This modification is known to regulate diverse cellular processes, including transcriptional regulation and protein targeting. researchgate.net However, while many transcription factors are regulated by SUMOylation, there is currently no direct experimental evidence confirming that the Bombyx mori invected protein is a SUMOylation target.
Evolutionary Conservation and Phylogenetic Relationships
The invected gene is part of the highly conserved engrailed-family of homeobox genes, which play fundamental roles in animal development, particularly in segmentation and neurogenesis.
Comparative Genomics of invected Homologs Across Insect Orders
The invected gene arose from a gene duplication of an ancestral engrailed-like gene. In holometabolous (completely metamorphosing) insects, including the orders Lepidoptera (Bombyx mori), Diptera (Drosophila melanogaster), Coleoptera (Tribolium castaneum), and Hymenoptera (Apis mellifera), invected and engrailed typically exist as a conserved gene cassette, where the two paralogous genes are closely linked on the chromosome in a tail-to-tail orientation. nih.govroyalsocietypublishing.org
Phylogenetic analyses of the protein sequences show that the invected proteins of holometabolous insects form a distinct clade, separating them from the engrailed proteins. nih.gov This separation is supported by the presence of conserved, invected-specific motifs. All known holometabolous invected proteins contain a conserved LSVG tetrapeptide at their N-terminus and the aforementioned RS-motif, both of which are absent in their engrailed paralogs. nih.gov This indicates that after the duplication event, the invected protein acquired unique structural features and likely diverged in function, a phenomenon known as neofunctionalization or subfunctionalization.
Interestingly, phylogenetic trees built using only the highly conserved homeodomain sequence often group the engrailed and invected proteins from the same species together. nih.gov This suggests that the homeoboxes of the two paralogs may be evolving in a concerted fashion, where the sequences are homogenized over evolutionary time, possibly through recurrent gene conversion events between the two linked genes. nih.govroyalsocietypublishing.org
The table below summarizes key features of invected and its engrailed paralog across representative insect orders, highlighting the conservation of this important gene family.
| Gene Family Member | Insect Order | Species Example | Key Features & Conservation |
| invected (inv) | Lepidoptera | Bombyx mori | Contains conserved invected-specific domains (LSVG, RS-motif). Part of a linked gene pair with engrailed. nih.govfrontiersin.org |
| Diptera | Drosophila melanogaster | The canonical model; part of the en/inv gene cassette. Co-expressed with en and involved in segmentation. nih.govbiologists.com | |
| Coleoptera | Tribolium castaneum | Conserved en/inv gene pair. Functional studies show partially overlapping but also diverging roles from en. researchgate.net | |
| Hymenoptera | Apis mellifera | Conserved en/inv gene pair present. Homeobox intron is absent, unlike in Lepidoptera and Diptera. nih.gov | |
| engrailed (en) | Lepidoptera | Bombyx mori | Paralog to invected. Lacks the invected-specific RS and LSVG motifs. nih.govfrontiersin.org |
| Diptera | Drosophila melanogaster | Paralog to invected. Essential for establishing posterior compartments of segments. nih.govbiologists.com | |
| Coleoptera | Tribolium castaneum | Paralog to invected. Essential for segmentation. researchgate.net | |
| Hymenoptera | Apis mellifera | Paralog to invected. nih.gov |
Phylogenetic Analysis of "invected protein" Family
The invected protein in Bombyx mori is a member of the larger engrailed-family of transcription factors, which play a crucial role in developmental processes across arthropods. researchgate.netmdpi.com Phylogenetic analyses have been instrumental in elucidating the evolutionary history and relationships of the invected protein, particularly in the context of its paralog, the engrailed protein.
Evolutionary Origins and Gene Duplication
The invected (inv) and engrailed (en) genes in holometabolous insects, including the order Lepidoptera to which Bombyx mori belongs, are understood to have arisen from a gene duplication event. nih.govnih.gov These two genes are often found in close proximity within the genome, arranged in a "tail-to-tail" orientation, forming a conserved gene cassette. nih.gov This genomic linkage suggests their origin from a common ancestral gene. nih.gov
Phylogenetic studies focusing on the amino acid sequences of these proteins have revealed distinct clustering. Generally, invected proteins from various holometabolous insects group together, separate from the cluster of engrailed proteins. nih.govfrontiersin.org This separation supports the idea that the duplication event that gave rise to the distinct invected and engrailed lineages predates the radiation of holometabolous insects. nih.gov
A key feature that distinguishes invected proteins in holometabolous insects is the presence of a conserved RS-motif. nih.govnih.gov Additionally, a specific tetrapeptide, LSVG, is also characteristic of many invected proteins. nih.gov These molecular signatures are useful in identifying and classifying invected orthologs across different insect species.
Phylogenetic Relationships within Lepidoptera
Within the order Lepidoptera, phylogenetic analysis of the engrailed-family proteins has provided more detailed insights. A study involving several lepidopteran species, including the butterfly Bicyclus anynana, showed that the engrailed proteins form a distinct clade, while the invected proteins form another. researchgate.netfrontiersin.org Interestingly, this research also identified a third, more recently duplicated gene in some lepidopteran lineages, termed invected-like (inv-like). frontiersin.org The inv-like proteins show a high degree of sequence similarity to the invected proteins and cluster closely with them in phylogenetic trees. frontiersin.org This suggests that the duplication event leading to inv and inv-like occurred more recently and possibly independently in different lepidopteran lineages. frontiersin.org
The table below summarizes the key protein families and their phylogenetic relationships as determined by research.
| Protein Family | Phylogenetic Clustering | Key Distinguishing Features | Evolutionary Notes |
| Engrailed (En) | Forms a distinct clade separate from Invected and Invected-like proteins. researchgate.netfrontiersin.org | Contains conserved engrailed-specific motifs. frontiersin.org | The ancestral gene of the engrailed-family duplicated to give rise to the engrailed and invected lineages. nih.govnih.gov |
| Invected (Inv) | Clusters with Invected-like proteins, separate from Engrailed proteins. researchgate.netfrontiersin.org | Presence of a conserved RS-motif and an LSVG tetrapeptide in holometabolous insects. nih.govfrontiersin.org | Part of a conserved gene cassette with the engrailed gene in many insects. nih.gov |
| Invected-like (Inv-like) | Clusters closely with Invected proteins. researchgate.netfrontiersin.org | High sequence similarity to Invected proteins. frontiersin.org | Appears to be the result of a more recent gene duplication from the invected gene in some lepidopteran lineages. frontiersin.org |
Conserved Domains in the Engrailed-Family
The engrailed-family of proteins, including invected, is characterized by the presence of several conserved domains, designated EH1 through EH5. researchgate.net Both engrailed and invected proteins typically possess all five of these domains. researchgate.net The homeodomain, a critical DNA-binding region, is located within the C-terminal part of the protein. nih.gov
Phylogenetic analyses using different parts of the protein sequence can sometimes yield slightly different tree topologies. For instance, trees constructed using the C-terminal region, which includes the highly conserved homeodomain, may show a closer relationship between the engrailed and invected proteins of the same species. nih.gov This phenomenon, known as concerted evolution, can be caused by processes like gene conversion between the paralogous genes, which homogenizes their sequences. nih.govnih.gov In contrast, phylogenetic trees based on the more divergent N-terminal amino acid sequences tend to more accurately reflect the evolutionary history of the gene duplication event, showing a clear separation of the invected and engrailed clades. nih.gov
The table below details the conserved domains found in the engrailed-family of proteins.
| Domain | General Location | Conservation Status | Notes |
| EH1 | N-terminal region | Conserved across the family. | --- |
| EH2 | N-terminal to EH3 | Conserved across the family. | --- |
| EH3 | Central region | Conserved across the family. | --- |
| EH4 | C-terminal to EH3 | Conserved across the family. | Contains part of the homeodomain. |
| EH5 | C-terminal region | Conserved across the family. | Contains part of the homeodomain. |
| RS-motif | N-terminal region | Characteristic of holometabolous invected proteins. nih.govnih.gov | A serine-rich domain. nih.govnih.gov |
| LSVG-motif | N-terminal region | A conserved feature of holometabolous invected proteins. nih.gov | --- |
Cellular and Subcellular Localization of the Invected Protein, Bombyx
Intracellular Distribution and Organelle Association
The invected protein, like other homeodomain transcription factors, is primarily localized to the nucleus of the cell. nih.govwikipedia.org This nuclear residency is essential for its function, which involves binding to specific DNA sequences within the genome to control gene transcription. nih.gov The homeodomain itself, a highly conserved DNA-binding motif, also contains nuclear localization signals (NLSs) that are recognized by the cellular transport machinery. nih.gov
The nuclear import of homeodomain proteins is a regulated process mediated by karyopherins (also known as importins). nih.gov These transport receptors recognize the NLSs within the homeodomain and facilitate the protein's passage through the nuclear pore complex into the nucleus. This mechanism ensures that transcription factors like the invected protein are concentrated in the compartment where their DNA targets reside. In Drosophila, the engrailed protein, which is closely related to invected and often co-expressed, is found to accumulate in the nucleus of cells that define the posterior compartments of each segment during embryonic development. biologists.comcsic.es Given the high degree of homology, a similar nuclear localization is expected for the invected protein in Bombyx mori.
While the primary site of action for the invected protein is the nucleus, its journey begins in the cytoplasm where it is synthesized on ribosomes. Following synthesis, it must be efficiently transported into the nucleus. There is no evidence to suggest a stable association of the invected protein with other organelles such as the endoplasmic reticulum, Golgi apparatus, or mitochondria. Its function as a transcription factor dictates a nucleocentric distribution.
In the context of the Bombyx mori silk gland, where the invected gene is expressed, the cells are highly specialized for protein synthesis and secretion. nih.govias.ac.in These cells undergo multiple rounds of DNA replication without cell division, a process known as endoreplication, leading to giant, polyploid nuclei. nih.gov The invected protein would be localized within these large nuclei, playing a role in the regulation of genes that contribute to the compartmentalization and function of the silk gland. nih.govplos.org
Table 1: Predicted Intracellular Localization of invected protein, Bombyx
| Cellular Component | Predicted Presence | Rationale |
| Nucleus | High | Primary site of function for transcription factors; contains DNA targets. Homologous proteins in other insects are nuclear. nih.govwikipedia.orgbiologists.comcsic.es |
| Cytoplasm | Transient | Site of protein synthesis before nuclear import. nih.gov |
| Endoplasmic Reticulum | Not expected | No known function related to this organelle. |
| Golgi Apparatus | Not expected | No known function related to this organelle. |
| Mitochondria | Not expected | No known function related to this organelle. |
| Plasma Membrane | Not expected | Not a transmembrane protein. |
Dynamics of "invected protein" Localization during Cellular Processes
The localization of transcription factors can be dynamic, changing in response to developmental cues and cellular signals. nih.gov For homeodomain proteins, this dynamic regulation often involves controlled nuclear import and export, which can be modulated by signaling pathways. nih.gov
In Drosophila, the nuclear localization of another homeodomain protein, Extradenticle (Exd), is controlled by the Wingless (Wg) and Decapentaplegic (Dpp) signaling pathways. nih.gov In the absence of these signals, Exd is found in the cytoplasm, but upon signaling, it translocates to the nucleus to regulate target gene expression. This demonstrates that the subcellular distribution of homeodomain proteins can be a critical point of regulation. While specific signaling pathways controlling the localization of the invected protein in Bombyx mori have not been identified, it is plausible that similar mechanisms are at play, linking extracellular signals to the regulation of developmental processes in the silk gland.
During the cell cycle of the silk gland cells, which is characterized by endoreplication rather than mitosis, the nuclear envelope remains intact. nih.gov Therefore, the invected protein would likely remain within the nucleus throughout this modified cell cycle to continuously regulate gene expression necessary for the growth and function of the gland. The expression of the invected gene itself is temporally and spatially regulated during development, and its protein product's presence and nuclear concentration would mirror this pattern.
The dynamics of transcription factor localization can also be influenced by interactions with other proteins. nih.gov The activity of homeodomain proteins is often modulated by their association with cofactors, which can affect their DNA binding specificity and their nuclear retention. While specific protein-protein interactions for the Bombyx invected protein are not well-characterized, such interactions would likely occur within the nucleus and be crucial for its regulatory function.
Functional Elucidation and Molecular Mechanisms of the Invected Protein, Bombyx
Involvement in Bombyx mori Developmental Processes
The invected protein, alongside its closely related counterpart, the engrailed protein, is integral to the proper development of the silkworm. ontosight.ainih.gov Its expression and function are critical for establishing the body plan and ensuring the correct formation of various tissues and organs.
Contribution to Embryonic Ectoderm Development
The development of the embryonic ectoderm, the outermost germ layer that gives rise to the epidermis and nervous system, is influenced by the invected protein. Its role in segmentation and neurogenesis, as inferred from studies in Drosophila and its expression pattern in Bombyx, suggests its involvement in the proper formation and patterning of these ectoderm-derived structures. nih.gov
Role in Larval Growth and Metamorphosis
The influence of the invected protein extends beyond embryonic development into the larval stages and metamorphosis. nih.gov The larval stage is the primary feeding and growth phase in the silkworm's life cycle. nih.gov The transition from larva to pupa and finally to the adult moth is a complex process involving significant tissue remodeling and the expression of specific sets of genes. While direct studies on the invected protein's role in metamorphosis are ongoing, its established function in developmental patterning suggests its involvement in these transformative stages. nih.gov
Impact on Organogenesis, e.g., Silk Gland Compartmentalization
A significant finding is the co-expression of the invected and engrailed genes in the middle silk gland of Bombyx mori larvae. nih.gov The silk gland, a vital organ for silk production, is morphologically and functionally divided into anterior, middle, and posterior sections. mdpi.com The specific expression of invected in the middle silk gland, but not the posterior silk gland, strongly suggests its involvement in the compartmentalization of this organ. nih.gov This spatial regulation of gene expression is likely crucial for the specialized functions of different silk gland regions. nih.govmdpi.com
Interaction with Signaling Pathways, e.g., Notch Pathway
The developmental processes governed by the invected protein are intricately linked with various signaling pathways. The Notch signaling pathway, a highly conserved pathway crucial for cell-cell communication, plays a significant role in determining cell fate, proliferation, and differentiation during insect development. nih.gov In Bombyx mori, the Notch signaling pathway is essential for body segmentation and appendage development. nih.gov Given the overlapping functions of the invected protein and the Notch pathway in developmental patterning, it is plausible that these two systems interact, although the precise molecular mechanisms of this interaction in Bombyx are still under investigation.
Elucidation of "invected protein" as a Transcription Factor
The invected protein functions as a transcription factor, a class of proteins that bind to specific DNA sequences to regulate the transcription of genes. ontosight.ainih.gov It contains a highly conserved homeodomain, a DNA-binding motif characteristic of many developmental regulatory proteins. nih.gov This allows it to control the expression of a suite of downstream target genes, thereby orchestrating the complex gene expression programs that underpin development. ontosight.ai The identification of 666 transcription factors in the Bombyx mori genome highlights the complexity of gene regulation in this organism. nih.gov
Identification of Downstream Target Genes
As a putative transcription factor, the invected protein is expected to regulate the expression of various downstream genes to carry out its functions. ontosight.ai However, based on the available scientific literature, specific downstream target genes directly regulated by the invected protein in Bombyx mori have not yet been experimentally identified or characterized. Its function is often inferred from its co-expression with the Engrailed protein. nih.gov
Characterization of Protein-Protein Interaction Networks
The function of transcription factors is often mediated through their interaction with other proteins, forming regulatory complexes. While the invected protein in Bombyx mori contains highly conserved domains suggesting potential interactions nih.gov, specific protein-protein interaction networks have not been elucidated in the reviewed literature. Studies have successfully isolated the cDNA encoding the protein, which is a critical first step for such investigations. nih.gov
Table 1: Conserved Domains in Bombyx mori Invected and Engrailed Proteins This table summarizes findings from the comparative analysis of Bombyx mori and Drosophila En and In proteins.
| Domain Name | Conservation Status in Bombyx mori | Putative Function |
| Homeodomain | Highly Conserved | DNA Binding |
| Domain II | Highly Conserved | Protein Interaction |
| Domain III | Highly Conserved | Protein Interaction |
| Domain IV | Highly Conserved | Protein Interaction |
| In-specific domain | Conserved | Specific to Invected protein function |
Source: Adapted from sequence analysis data. nih.gov
Contributions to Bombyx Physiology and Homeostasis
The expression pattern of the invected gene suggests a role in the developmental physiology of Bombyx mori, particularly in the formation and compartmentalization of specific larval tissues. nih.gov
Involvement in Stress Response
There is currently no scientific information available from the reviewed literature to suggest an involvement of the Bombyx mori invected protein in cellular or systemic stress responses.
Role in Bombyx Immune Responses
The invected protein is primarily recognized for its role in developmental biology. nih.govontosight.ai
Modulation of Anti-Pathogen Responses
Based on the available scientific literature, there is no evidence to support a role for the invected protein, Bombyx in the modulation of anti-pathogen responses or the broader immune system of the silkworm. Research has focused on its developmental functions, such as the compartmentalization of the silk gland during the larval stages. nih.gov
Interaction with Host Immune Molecules and Pathways
Current scientific literature has extensively documented the role of the "this compound" in developmental processes, particularly in the segmentation and differentiation of tissues such as the silk gland in Bombyx mori. The invected gene is known to be co-expressed with the engrailed gene, and together they play crucial roles in establishing posterior compartments during embryonic development.
However, a comprehensive review of available research reveals a notable gap in the understanding of the direct interaction between the invected protein and the host's immune molecules and pathways. While the immune system of Bombyx mori is a well-studied field, with detailed knowledge of pathways like Toll, IMD, and JAK/STAT, and their roles in defending against pathogens, a direct functional link to the invected protein has not been established in published research.
Studies on the transcriptional regulation of immune-related genes, such as those encoding antimicrobial peptides (AMPs) or other immune effectors, have not identified the invected protein as a direct regulator. Similarly, investigations into the signaling cascades of the primary immune pathways have not implicated the invected protein as an interacting partner or a downstream target.
Table 1: Summary of Research on this compound - Immune Interaction
| Research Area | Findings | Source Citations |
| Direct Interaction with Immune Receptors (e.g., PGRPs, GNBPs) | No published evidence of direct binding or interaction. | N/A |
| Modulation of Toll Pathway Signaling | No studies have demonstrated a role for the invected protein in the Toll pathway activation or regulation. | N/A |
| Modulation of IMD Pathway Signaling | No research has indicated that the invected protein influences the IMD pathway. | N/A |
| Regulation of Antimicrobial Peptide (AMP) Gene Expression | The invected protein has not been identified as a transcription factor for AMP genes in Bombyx mori. | N/A |
| Interaction with Hemolymph Proteins | Proteomic studies of hemolymph have not identified the invected protein as a significant component of the immune response. | N/A |
Detailed Research Findings:
A thorough analysis of the existing body of scientific literature does not provide specific research findings on the mechanisms of interaction between the "this compound" and the silkworm's immune system. The primary focus of research on the invected gene and its protein product in Bombyx mori has consistently been within the realm of developmental biology.
It is conceivable that developmental processes and immune responses are interconnected, and that proteins with primary developmental functions could have secondary or undiscovered roles in immunity. However, based on the current state of published scientific knowledge, there is no direct evidence to support such a role for the invected protein in Bombyx mori. Future research may uncover such connections, but at present, this remains a subject for speculation.
Methodologies and Experimental Approaches for Studying the Invected Protein, Bombyx
Genetic Manipulation and Gene Editing Techniques in Bombyx mori
The functional analysis of specific genes like invected in Bombyx mori has been revolutionized by advanced genetic manipulation tools. These techniques enable scientists to precisely alter the silkworm's genome to study the resulting phenotypic changes, thereby inferring gene function.
CRISPR/Cas9-mediated Functional Studies
The Clustered Regularly Interspaced Short Palindromic Repeats/CRISPR-associated protein 9 (CRISPR/Cas9) system has become a premier tool for genome editing in Bombyx mori due to its high efficiency and specificity. biochemjournal.combiochemjournal.com This technique is particularly well-suited for studying developmental genes like invected.
The standard workflow for a CRISPR/Cas9-mediated functional study of the invected gene involves several key steps. First, single-guide RNAs (sgRNAs) are designed to target specific exons of the invected gene. These sgRNAs guide the Cas9 nuclease to the desired genomic location to create a double-strand break (DSB). plos.org A mixture containing Cas9 mRNA and the designed sgRNA is then microinjected into early-stage silkworm embryos (pre-blastoderm stage), typically within two hours of being laid. plos.orgmdpi.com The cell's natural DNA repair mechanism, often non-homologous end joining (NHEJ), repairs the DSB, but this process frequently introduces small insertions or deletions (indels). plos.org These indels can cause frameshift mutations, leading to a non-functional protein and effectively knocking out the gene.
By generating invected knockout individuals, researchers can observe developmental defects, such as abnormal embryonic segmentation or malformation of the ectoderm, providing direct evidence of the protein's function during embryogenesis. ontosight.ai The efficiency of this technique in B. mori allows for the creation of heritable mutations, enabling the establishment of stable mutant lines for long-term study. plos.org
RNA Interference (RNAi) and Gene Silencing Approaches
RNA interference (RNAi) is another powerful technique for probing gene function by silencing gene expression at the mRNA level. In Bombyx mori, RNAi has been successfully applied to study embryogenesis by injecting double-stranded RNA (dsRNA) or short interfering RNAs (siRNAs) directly into eggs. plos.org This approach is highly effective for transiently knocking down the expression of developmental genes, including transcription factors. cabidigitallibrary.org
To study the invected protein, researchers would synthesize dsRNA corresponding to a unique sequence within the invected mRNA. Injecting this dsRNA into early embryos triggers the cell's endogenous RNAi machinery. plos.orgnih.gov The dsRNA is processed by the Dicer enzyme into siRNAs, which are then incorporated into the RNA-induced silencing complex (RISC). plos.org This complex targets and degrades the endogenous invected mRNA, preventing its translation into a functional protein.
The resulting phenotype can then be analyzed to determine the protein's role. For instance, silencing of other Notch pathway components like Delta in B. mori embryos has been shown to cause severe defects in segment patterning, and similar outcomes would be expected from silencing invected. nih.gov While systemic RNAi in larval stages of lepidopterans can be challenging, embryonic RNAi remains a robust method for functional analysis. plos.orgroyalsocietypublishing.org
Transgenic Silkworm Lines for "invected protein" Overexpression or Knockout
For stable, heritable gene manipulation, researchers create transgenic silkworm lines. This is most commonly achieved in B. mori using a gene vector system based on the piggyBac transposon. mdpi.comnih.gov This method can be used to generate both overexpression and knockout lines to study the function of the invected protein.
Overexpression: To study the effects of expressing invected at higher-than-normal levels or in tissues where it is not usually active, an overexpression transgene is created. This typically involves using the Gal4/UAS bipartite system. An "effector" line is made by placing the invected cDNA sequence under the control of an Upstream Activation Sequence (UAS). This line is then crossed with a "driver" line that expresses the Gal4 transcription factor under a specific promoter (e.g., a tissue-specific or heat-inducible promoter). nih.gov In the offspring, Gal4 protein binds to the UAS, driving the expression of the invected protein in a controlled manner.
Knockout: Stable knockout lines can be generated by integrating a CRISPR/Cas9 system into the silkworm genome using a piggyBac vector. mdpi.comnih.gov This ensures that the Cas9 and sgRNA targeting invected are expressed in the germline, leading to a heritable, permanent loss-of-function mutation that can be passed through subsequent generations. plos.org Such lines are invaluable for detailed and repeatable analysis of a gene's function throughout the organism's life cycle.
| Technique | Approach | Application to "invected protein, Bombyx" | Expected Outcome | Reference |
|---|---|---|---|---|
| CRISPR/Cas9 | Gene knockout via microinjection of Cas9 mRNA and sgRNA into embryos. | Target exons of the invected gene to create frameshift mutations. | Heritable loss-of-function mutation; allows for study of developmental defects (e.g., in segmentation). | plos.orgmdpi.com |
| RNA Interference (RNAi) | Gene silencing via microinjection of dsRNA or siRNA into embryos. | Degrade invected mRNA to prevent protein translation. | Transient knockdown of protein expression; allows for analysis of embryonic phenotypes. | plos.orgcabidigitallibrary.org |
| Transgenesis (Overexpression) | Creation of stable transgenic lines using the piggyBac transposon and Gal4/UAS system. | Express the invected protein in specific tissues or at specific times. | Gain-of-function analysis to understand the effects of ectopic or elevated protein expression. | mdpi.comnih.gov |
| Transgenesis (Knockout) | Creation of stable knockout lines by integrating a CRISPR/Cas9 construct. | Generate a permanent, heritable knockout of the invected gene. | A stable mutant line for consistent and long-term functional studies. | mdpi.comnih.gov |
Omics Technologies for Comprehensive Analysis
To understand the broader impact of the invected protein on cellular processes, researchers turn to "omics" technologies. These methods provide a global view of the molecules within a cell, allowing for a comprehensive analysis of the downstream effects of gene manipulation.
Transcriptomics for Gene Expression Profiling
Transcriptomics, primarily through RNA-sequencing (RNA-seq), is used to create a global profile of all gene transcripts in a cell or tissue at a specific moment. doaj.orgmdpi.com This is the ideal method for identifying the network of genes regulated by a transcription factor like Invected.
In a typical experiment, RNA would be extracted from invected knockout or knockdown embryos and compared to RNA from wild-type control embryos. mdpi.comnih.gov High-throughput sequencing of these RNA samples provides quantitative data on the expression level of thousands of genes simultaneously. By comparing the two conditions, researchers can identify a list of differentially expressed genes (DEGs)—genes that are either up- or down-regulated in the absence of a functional Invected protein. mdpi.com These DEGs are likely direct or indirect downstream targets of Invected.
Bioinformatic analyses, such as Gene Ontology (GO) and KEGG pathway analysis, are then performed on the DEG list to identify enriched biological processes and signaling pathways. mdpi.commdpi.com Given Invected's role in development, one would expect to find enrichment in categories related to cell differentiation, pattern formation, and morphogenesis. ontosight.ai This approach provides a comprehensive map of the regulatory network controlled by the invected protein.
| Analysis | Description | Potential Findings for "invected" Study |
|---|---|---|
| Differential Gene Expression (DGE) | Compares transcript levels between invected-knockout and wild-type embryos to identify up- and down-regulated genes. | Identification of the direct and indirect gene targets regulated by the Invected transcription factor. |
| Gene Ontology (GO) Enrichment | Categorizes the differentially expressed genes based on their associated biological processes, molecular functions, and cellular components. | Reveals the key biological processes controlled by Invected, such as "pattern specification," "embryonic morphogenesis," or "cell fate determination." |
| KEGG Pathway Analysis | Maps the differentially expressed genes to known metabolic and signaling pathways. | Highlights entire signaling cascades (e.g., Notch, Wnt) that are modulated by the activity of the Invected protein. |
Interactomics for Protein-Protein Interaction Mapping
Yeast Two-Hybrid (Y2H) System
The Y2H system is a powerful molecular biology technique used to discover binary protein-protein interactions. The basic principle involves splitting a transcription factor into two separate parts: a DNA-binding domain (BD) and an activation domain (AD). A "bait" protein is fused to the BD, and a library of potential "prey" proteins is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating a reporter gene, which signals the interaction.
In studies related to Bombyx mori, the Y2H system has been instrumental. For instance, it was used to screen for host factors that interact with the BmNPV BRO-A protein. In this research, cDNA libraries from both uninfected and BmNPV-infected B. mori cells were screened, leading to the identification of the Bombyx homolog of laminin (B1169045) beta1 as an interacting partner. Similarly, a Y2H assay was employed to map the interactions between proteins from the bidensovirus BmDNV-Z and host proteins from the B. mori midgut, revealing 15 potential interactions.
Co-Immunoprecipitation (Co-IP) and Mass Spectrometry
Co-IP is a robust technique for identifying physiologically relevant protein-protein interactions within a cell. This method uses an antibody to target a specific protein of interest (the bait). This antibody pulls the bait protein out of a cell lysate, and any proteins that are bound to it are pulled down as well. These co-precipitated proteins are then typically identified using mass spectrometry (MS).
Further studies have used Co-IP and LC-MS/MS to demonstrate that the midgut membrane protein BmSUH interacts with the BmNPV per os infectivity factor (PIF) protein complex, facilitating viral infection. Another study used Co-IP to find that BmHSP90 interacts with Tubulin-specific chaperone E (BmTbce) and Golgin subfamily A member 5 (BmGolga5) during BmNPV infection.
Table 1: Examples of Protein-Protein Interaction Studies in Bombyx mori
| Bait Protein | Methodology | Identified Interacting Partner(s) | Biological Context | Reference |
|---|---|---|---|---|
| BmNPV BRO-A | Yeast Two-Hybrid (Y2H) | bLaminin (laminin beta1 homolog) | Viral-host interaction | |
| BmDNV-Z viral proteins | Yeast Two-Hybrid (Y2H), BiFC | 35 kDa protease, Transgelin, Serine protease precursor | Viral-host interaction in midgut | |
| BmNPV virions | Co-Immunoprecipitation (Co-IP) followed by LC-MS/MS | SEC61, PIC, FABP1, and others | Viral replication and proliferation | |
| BmSUH | Co-IP followed by LC-MS/MS | PIF protein complex (BmNPV) | Viral oral infection | |
| BmHSP90 | Co-IP, Immunofluorescence | BmTbce, BmGolga5 | Viral proliferation |
Advanced Imaging and Microscopy Techniques
Visualizing the subcellular localization of a protein is fundamental to understanding its function. Various advanced imaging and microscopy techniques are used to determine where proteins, such as the invected protein, reside within the cells and tissues of Bombyx mori.
Confocal and Fluorescence Microscopy
Confocal microscopy is a specialized fluorescence microscopy technique that allows for the imaging of a single plane of focus, effectively removing out-of-focus light and enabling the reconstruction of 3D images. This high-resolution imaging is often used with fluorescently tagged proteins, such as those fused with Green Fluorescent Protein (EGFP).
In Bombyx research, confocal laser scanning microscopy has been used to determine the subcellular localization of numerous proteins. For example, the BmS3a ribosomal protein, when fused with EGFP, was observed to be localized
Concluding Remarks and Future Research Perspectives
Remaining Unanswered Questions Regarding "invected protein" Function and Regulation
Despite progress in characterizing the invected gene and its protein product in Bombyx mori, several key questions remain. The protein is known to function as a transcription factor, yet a comprehensive, genome-wide map of its direct downstream target genes is still needed. ontosight.ainih.gov Identifying these targets is critical to fully understand how invected orchestrates specific developmental outcomes in the silk gland and other tissues.
Furthermore, the precise regulatory network that controls the expression of the invected gene itself is not fully elucidated. While its expression is known to be spatially specific within the silk gland, the upstream signals and transcription factors that define these sharp expression boundaries are yet to be completely identified. nih.gov Understanding this regulation is essential for a complete picture of the gene's role in development. The exact molecular mechanisms through which invected and its paralogue, engrailed, achieve both redundant and potentially unique functions in Bombyx mori also warrant deeper investigation.
Potential for "invected protein" as a Biomarker or Target in Bombyx mori Research
The specific and well-defined expression pattern of the invected protein presents a strong potential for its use as a molecular biomarker. Its presence in the anterior and posterior portions of the middle silk gland could serve as a precise marker for identifying and isolating these specific cell populations for further study, such as transcriptomic or proteomic analyses. nih.gov
Beyond its use as a biomarker, the invected protein represents a potential target for genetic modification. As a key regulator of development, altering its expression could lead to changes in the morphology or function of the silk gland. ontosight.ainih.gov Research into the Bombyx mori genome has opened avenues for genetic engineering to produce novel proteins. gbif.org Targeting a developmental regulator like invected could be a sophisticated strategy to modify the properties of silk, although this remains a prospective field of research. While other proteins are being investigated as biomarkers for conditions like thermal stress or immune responses, invected's value lies in its specific role in developmental processes. biotechrep.irjabonline.in
Broader Implications for Insect Developmental Biology and Evolutionary Studies
The study of the invected protein in Bombyx mori has implications that extend beyond sericulture. As a homeodomain protein, research into its function contributes to the broader understanding of how Hox genes dictate body plans across the animal kingdom. nih.gov Given that Bombyx mori is a lepidopteran, comparing the function of its invected protein with that of its homologues in other insect orders, such as Drosophila melanogaster (a dipteran), provides valuable insights into the evolutionary divergence and conservation of developmental pathways.
Moreover, the invected protein is part of the Notch signaling pathway, a system crucial for cell-fate decisions in most multicellular organisms. ontosight.ai Elucidating its role in the silkworm can therefore shed light on the function of this pathway in other organisms, potentially including developmental processes and disorders in humans. ontosight.ai Comparative genomic studies between the domesticated silkworm, B. mori, and its wild ancestor, Bombyx mandarina, can further illuminate how key developmental genes like invected have evolved under pressures of natural selection versus domestication. medwinpublishers.com
Synergistic Research with Other Model Organisms
Future research on the invected protein in Bombyx mori will benefit greatly from a synergistic approach involving other model organisms. The foundational knowledge of the homologous engrailed/invected system in Drosophila melanogaster provides a powerful comparative framework for designing experiments and interpreting results in the silkworm. nih.gov
Bombyx mori itself serves as an important model organism, not only for lepidopteran insects but also for studies of host-pathogen interactions and recombinant protein production. mdpi.comfrontiersin.org For instance, understanding how viral infections like BmNPV might interact with or manipulate host developmental pathways, including those regulated by invected, could provide models for human-virus interactions. nih.gov The ability to use CRISPR-Cas9 technology to edit the silkworm genome allows for functional validation of genes, a tool that can be used synergistically with findings from other organisms to build a more complete understanding of gene function across species. mdpi.com
Q & A
Basic: What molecular techniques are used to identify and characterize invected protein in Bombyx mori?
Answer:
Invected protein (Inv) in Bombyx mori can be identified via cDNA library screening of silk gland tissues, followed by sequence alignment with conserved domains (e.g., homeodomains) shared with Drosophila homologs . Structural characterization involves:
- Sequence analysis : Identify conserved motifs (e.g., En-specific and Inv-specific domains) using tools like BLAST or ClustalW .
- Phylogenetic comparison : Construct trees to assess evolutionary conservation with other insect species .
- Expression validation : Use RT-PCR or in situ hybridization to confirm tissue-specific expression (e.g., middle silk gland during molting) .
Basic: How can temporal and spatial expression patterns of invected protein be analyzed during Bombyx development?
Answer:
- Temporal sampling : Collect tissues (e.g., silk glands, embryos) across developmental stages (e.g., fourth molt, fifth instar) .
- RNA extraction and quantification : Use qPCR with primers targeting Bm-inv transcripts, normalized to housekeeping genes (e.g., BmActin3) .
- Localization : Perform in situ hybridization or immunohistochemistry with anti-Inv antibodies to map expression in posterior developmental compartments .
Advanced: How should functional studies of invected protein be designed using gene-editing technologies like CRISPR-Cas9?
Answer:
- Target design : Identify sgRNAs targeting conserved exons of Bm-inv using tools like CHOPCHOP or CRISPRscan.
- Phenotypic screening : Assess silk gland compartmentalization defects or segmentation anomalies in edited larvae .
- Rescue experiments : Co-inject wild-type Bm-inv cDNA to confirm phenotype specificity.
- Controls : Include non-targeting sgRNAs and monitor off-target effects via whole-genome sequencing .
Advanced: What methodologies resolve contradictions in protein interaction data for invected protein?
Answer:
- Orthogonal validation : Combine co-immunoprecipitation (co-IP) with yeast two-hybrid (Y2H) assays to confirm interactions .
- Bioinformatic cross-check : Use databases like STRING or COMBREX-DB to compare predicted interaction networks with experimental results .
- Standardized protocols : Adopt consensus workflows (e.g., standardized lysis buffers, protease inhibitors) to minimize variability in protein extraction .
Advanced: How can evolutionary conservation analysis inform functional studies of invected protein?
Answer:
- Phylogenetic profiling : Align Bm-inv sequences with homologs from Drosophila, Tribolium, and other insects using MAFFT or MUSCLE .
- Synteny analysis : Compare genomic loci to identify conserved regulatory elements (e.g., enhancers) .
- Functional domain mapping : Use SWISS-MODEL to predict 3D structures and infer conserved residues critical for DNA binding .
Advanced: What computational tools prioritize Bombyx proteins for functional annotation in large-scale studies?
Answer:
- COMBREX-DB : Prioritize proteins based on "information gain" metrics, such as phylogenetic distribution and predicted functional linkages .
- Machine learning : Train models on features like sequence conservation, domain architecture, and expression data to rank Bm-inv for experimental validation .
- Community collaboration : Submit predictions to centralized platforms (e.g., COMBREX) for crowdsourced validation .
Basic: What experimental controls are critical for RNAi-mediated knockdown of invected protein in Bombyx?
Answer:
- Negative controls : Use non-targeting dsRNA or scrambled sequences.
- Phenotypic monitoring : Track developmental milestones (e.g., molting duration, silk gland morphology) .
- Expression validation : Confirm knockdown efficiency via qPCR or Western blot .
- Rescue experiments : Overexpress Bm-inv post-knockdown to rule off-target effects.
Advanced: How can transcriptomic data be leveraged to study invected protein’s role in antiviral responses?
Answer:
- RNA-seq design : Compare midgut transcriptomes of BmNPV-resistant and susceptible Bombyx strains .
- Differential expression analysis : Use DESeq2 or edgeR to identify Bm-inv-linked pathways (e.g., NF-κB signaling) .
- Functional enrichment : Map co-expressed genes to GO terms (e.g., "immune response") using DAVID or PANTHER .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
